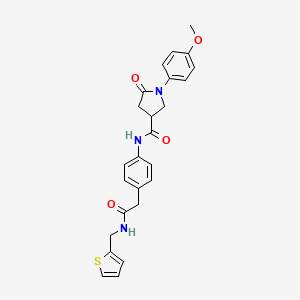
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a derivative of dihydroquinoline and is characterized by the presence of a methoxy group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation and recrystallization processes to achieve the desired purity .
化学反応の分析
Types of Reactions
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the methoxy group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline.
Substitution: Various substituted quinoline compounds.
科学的研究の応用
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized as an antioxidant in rubber and plastic manufacturing.
作用機序
The mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances its reactivity, allowing it to participate in various chemical pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methoxy group, making it less reactive in certain reactions.
8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
特性
IUPAC Name |
8-methoxy-2,2,4-trimethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCENDXMOILSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2917568.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917572.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

